molecular formula C10H9Cl2NO B1279912 5-(Chloromethyl)-8-quinolinol hydrochloride CAS No. 4053-45-6

5-(Chloromethyl)-8-quinolinol hydrochloride

Cat. No. B1279912
CAS RN: 4053-45-6
M. Wt: 230.09 g/mol
InChI Key: BDQGTRWOFVSOQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034877B2

Procedure details

A mixture of commercially available compound 10, 8-quinolinol (7.3 g, 50.29 mmol), 8 mL of 32% HCl in water, and 8 mL of 37% formaldehyde in water at 0° C. was treated with hydrogen chloride gas for 6 h. The solution was allowed to stand at room temperature for 2 h without stirring. The yellow solid obtained was collected on a filter, washed with 90% alcohol, and dried under vacuum to give 5-chloromethyl-8-quinolinol hydrochloride 11 as yellow solid (9.0 g, 77.78%). 1H NMR of HCl salt (400 MHz, DMSO) δ ppm 5.30 (s, 2H), 7.49-7.51 (d, 1H, J=8 Hz), 7.83-7.85 (d, 1H, J=8 Hz), 8.08-8.12 (dd, 1H, J1=5.6 Hz, J2=8.8), 9.098-9.110 (d, 1H, J=4.8 Hz), 9.193-9.213 (d, 1H, J=8 Hz)
[Compound]
Name
compound 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[OH:11])[CH:4]=[CH:3][CH:2]=1.[ClH:12].[CH2:13]=O>O>[ClH:12].[Cl:12][CH2:13][C:6]1[CH:7]=[CH:8][C:9]([OH:11])=[C:10]2[C:5]=1[CH:4]=[CH:3][CH:2]=[N:1]2 |f:4.5|

Inputs

Step One
Name
compound 10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
7.3 g
Type
reactant
Smiles
N1=CC=CC2=CC=CC(=C12)O
Name
Quantity
8 mL
Type
reactant
Smiles
Cl
Name
Quantity
8 mL
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
without stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The yellow solid obtained
CUSTOM
Type
CUSTOM
Details
was collected on a filter
WASH
Type
WASH
Details
washed with 90% alcohol
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.ClCC1=C2C=CC=NC2=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 77.78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.